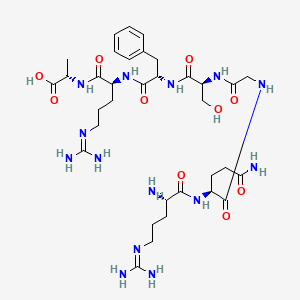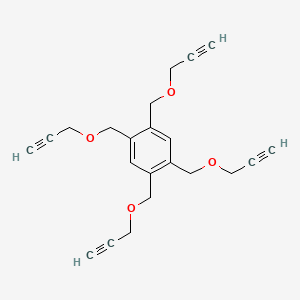
Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is a complex organic compound characterized by the presence of benzamide and dichlorocyclohexadiene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The starting materials, such as 3,5-dichlorobenzoyl chloride and arylamines, are sourced from reliable suppliers and undergo rigorous quality checks before use .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Comparison: Compared to these similar compounds, Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is unique due to its specific dichlorocyclohexadiene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
820246-27-3 |
|---|---|
Molekularformel |
C20H12Cl2N2O2 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
N-(6-benzoylimino-3,4-dichlorocyclohexa-2,4-dien-1-ylidene)benzamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
SMJHJWDMRYXEDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=C2C=C(C(=CC2=NC(=O)C3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)





![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)



![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)

